Enhanced Lipophilicity vs. 2-(Bromomethyl)pyrazine
The presence of the methylsulfanyl group at the 3-position increases the calculated lipophilicity (LogP) of 2-bromomethyl-3-methylsulfanyl-pyrazine relative to the unsubstituted 2-(bromomethyl)pyrazine. A higher LogP value can improve membrane permeability and is a critical parameter for designing CNS-penetrant or orally bioavailable drug candidates [1].
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.96 [1] |
| Comparator Or Baseline | 2-(Bromomethyl)pyrazine: XLogP3 = 0.4 [2] |
| Quantified Difference | ΔLogP ≈ 1.56 |
| Conditions | ACD/LogP (target) and XLogP3 (comparator) calculated values. |
Why This Matters
This quantifiable increase in lipophilicity directly influences the selection of this compound for medicinal chemistry campaigns targeting intracellular or CNS targets.
- [1] ChemSpider. 2-(Bromomethyl)-3-(methylsulfanyl)pyrazine. CSID:26943999. Predicted ACD/LogP data. View Source
- [2] PubChem. 2-(Bromomethyl)pyrazine. Compound Summary CID 12752238. Computed XLogP3 value. View Source
